
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, commonly known as AEPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AEPP is a potent inhibitor of the protein kinase C (PKC) enzyme and has been found to have potential applications in cancer research, cardiovascular disease, and neurological disorders. In
作用機序
AEPP exerts its effects by inhibiting the activity of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine is overexpressed in several types of cancer and has been implicated in the development and progression of the disease. By inhibiting N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, AEPP can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. AEPP's anti-inflammatory and anti-oxidative properties are also attributed to its inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine.
Biochemical and Physiological Effects:
AEPP has been found to have several biochemical and physiological effects. It can induce apoptosis and cell cycle arrest in cancer cells, inhibit inflammation and oxidative stress, and protect against neurodegeneration. AEPP has also been found to have a cardioprotective effect by reducing myocardial injury and improving cardiac function.
実験室実験の利点と制限
One of the main advantages of using AEPP in lab experiments is its potent inhibition of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine, which makes it a valuable tool in studying the role of N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine in various cellular processes. AEPP's anti-inflammatory and anti-oxidative properties also make it a useful compound in studying the mechanisms of cardiovascular disease and neurodegeneration. However, one of the limitations of using AEPP is its relatively high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on AEPP. One area of interest is its potential use in combination with other chemotherapeutic drugs to enhance their efficacy in cancer treatment. Another area of interest is studying the mechanisms of AEPP's cardioprotective and neuroprotective effects, which can potentially lead to the development of new treatments for cardiovascular disease and neurological disorders. Additionally, further research is needed to optimize the synthesis method of AEPP to make it more cost-effective for large-scale experiments.
合成法
The synthesis of AEPP involves the reaction of 4-ethylphenol and ethyl bromoacetate to form ethyl 4-(4-ethylphenoxy)butanoate, which is then reacted with potassium tert-butoxide to form N-ethyl-4-(4-ethylphenoxy)-2-butyn-1-amine. This method has been successfully used in several studies to produce high-quality AEPP for research purposes.
科学的研究の応用
AEPP has been extensively studied for its potential applications in cancer research, cardiovascular disease, and neurological disorders. Studies have shown that AEPP can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-oxidative properties, which can help in the prevention and treatment of cardiovascular diseases. In addition, AEPP has been found to have a neuroprotective effect and can potentially be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13-7-9-14(10-8-13)16-12-6-5-11-15-4-2/h7-10,15H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWFTBCJJSPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC#CCNCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-ethylphenoxy)but-2-yn-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

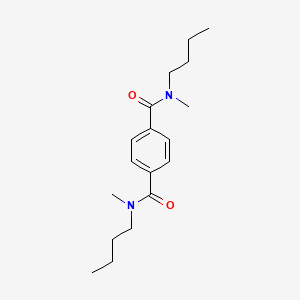
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
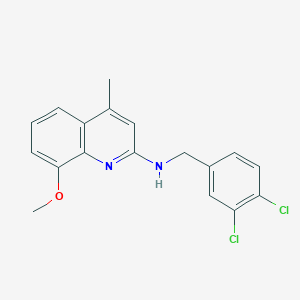
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
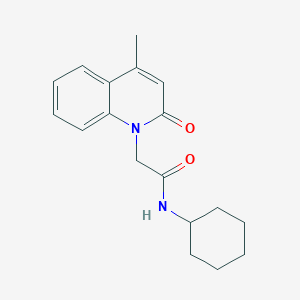
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
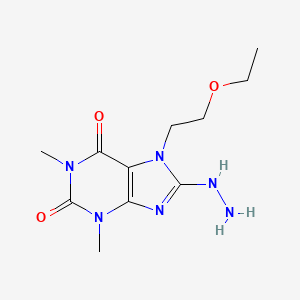
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)
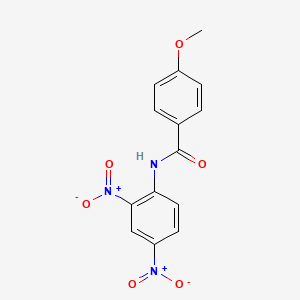

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)